Leu-Tyr
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSGPCFBGJHPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874719 | |
| Record name | LEU-TYR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leucyl-Tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3303-29-5, 968-21-8, 19659-00-8 | |
| Record name | NSC522847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC118372 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Leu-DL-Tyr | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Leucyl Tyrosine and Its Derivatives
Chemical Synthesis Approaches for Leu-Tyr
The formation of the peptide bond between the carboxyl group of L-leucine and the amino group of L-tyrosine is the core reaction in this compound synthesis smolecule.com. This can be achieved through both solid-phase and solution-phase techniques, each offering distinct advantages.
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized and efficient method for dipeptide and oligopeptide synthesis, including this compound. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support or resin smolecule.com. The C-terminal amino acid (tyrosine) is typically attached to the resin first, followed by the N-terminal amino acid (leucine) .
Fmoc (9-fluorenylmethyloxycarbonyl) and t-Bu (tert-butyl) protection chemistry is the predominant strategy in SPPS due to its mild cleavage conditions and orthogonality. The Fmoc group serves as a base-labile Nα-amino protecting group, allowing for its removal under mild basic conditions (e.g., piperidine) to expose the amino group for the next coupling step mdpi.com. For L-tyrosine, the phenolic hydroxyl group requires protection to prevent undesired side reactions during peptide bond formation. While not explicitly detailed for this compound in the provided search results, the tert-butyl (t-Bu) group is a common acid-labile protecting group for the hydroxyl moiety of tyrosine in Fmoc-based SPPS, as exemplified by its use for the side chain of aspartic acid (Asp(OtBu)) advancedchemtech.com.
The selection of the solid support or resin is critical as it influences the reaction kinetics, swelling properties, and the final cleavage conditions of the peptide from the resin smolecule.com. Common resins like Wang resin and Rink amide resin are frequently employed, with the choice depending on the desired C-terminal functionality (e.g., free acid or amide) of the synthesized peptide advancedchemtech.com.
The efficiency and fidelity of peptide bond formation are largely dependent on the coupling reagents employed. These reagents activate the carboxyl group of the incoming protected amino acid, facilitating its reaction with the free amino group of the resin-bound peptide. HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is a widely used uronium-based coupling reagent in SPPS, known for its mild activating properties and resistance to racemization wikipedia.orgfishersci.cafishersci.fiadvancedchemtech.comfishersci.atguidechem.com.
| Reagent/Additive | Role in this compound Synthesis | Key Properties |
| Fmoc | Nα-amino protecting group | Base-labile, orthogonal |
| t-Bu | Side-chain protecting group (e.g., Tyr-OH) | Acid-labile |
| HBTU | Coupling reagent | Mild activation, racemization resistance |
| HOBt | Additive | Racemization suppression, efficiency improvement |
The synthesis of this compound containing oligopeptides, such as tetrapeptides, typically follows an iterative process on a solid support. After the initial coupling of tyrosine to the resin, and subsequent deprotection of its Nα-Fmoc group, leucine (B10760876) is introduced and coupled. This forms the this compound dipeptide on the resin. For longer sequences, additional amino acids are sequentially added to the N-terminus of the growing peptide chain, with each cycle involving deprotection, coupling, and washing steps smolecule.com. This modular approach allows for the systematic construction of complex peptide sequences. For instance, the synthesis of a pentapeptide like Leu-Enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) demonstrates the ability to build sequences containing this compound as an internal unit, using optimized coupling conditions mdpi.com. A heptapeptide, L-Threonyl-L-leucyl-L-threonyl-L-threonyl-L-lysyl-L-leucyl-L-tyrosine, also exemplifies the inclusion of this compound within larger structures wikidata.org.
Solution-Phase Peptide Synthesis Techniques for Leucyl-Tyrosine
Solution-phase peptide synthesis (SPPS) offers an alternative to solid-phase methods, particularly for the synthesis of shorter peptides like dipeptides, or for large-scale production where solubility is not an issue smolecule.com. In solution-phase synthesis, the protected amino acids are coupled in a homogeneous solution using activating agents. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or EDCI, are commonly used to facilitate peptide bond formation smolecule.com.
Recent advancements in solution-phase synthesis have focused on developing more efficient and sustainable protocols. For example, cyclic propylphosphonic anhydride (B1165640) (T3P®) has been demonstrated as an effective coupling reagent for fast solution-phase peptide synthesis, promoting amidation with high efficiency and minimal epimerization, while generating water-soluble by-products mdpi.com. The use of diphenyl phosphoryl azide (B81097) (DPPA) has also been reported for the synthesis of polyamides incorporating tyrosine-leucine linkages, highlighting its utility in forming the Tyr-Leu peptide bond in solution tandfonline.com.
Specialized Chemical Synthesis Pathways for this compound Analogs (e.g., Thioacids)
While specific detailed synthetic pathways for this compound thioacid analogs were not directly identified in the search results, the broader field of peptide chemistry includes methodologies for synthesizing thiopeptide analogs. Thiopeptides are peptides where one or more amide bonds (-CONH-) are replaced by thioamide bonds (-CSNH-) or where a carboxylic acid is replaced by a thiocarboxylic acid (-COSH). The introduction of sulfur atoms can alter the conformational, biological, and metabolic properties of peptides.
General strategies for synthesizing thiopeptide analogs typically involve the use of thionating reagents (e.g., Lawesson's reagent, P4S10) to convert an amide bond into a thioamide bond, or specialized coupling reactions to form thiocarboxylic acid derivatives. The synthesis of such analogs would require careful selection of protecting groups compatible with the thionation chemistry and optimization of reaction conditions to prevent side reactions, particularly with the reactive side chains of leucine and tyrosine. For instance, the Fmoc-S-benzyl protecting group is used for cysteine derivatives containing sulfur, indicating the need for specific protection strategies when sulfur is involved in the molecule cenmed.com. The development of this compound thioacid analogs would likely involve adapting these general thiopeptide synthesis principles to the specific dipeptide structure, focusing on regioselective thionation or targeted incorporation of thiocarboxylic acid moieties.
Enzymatic Synthesis and Biocatalysis of Leucyl-Tyrosine
Enzymatic synthesis offers advantages such as high specificity, mild reaction conditions, and environmental friendliness, making biocatalysis a powerful alternative to conventional chemical methods. nih.govgoogle.com Proteases, due to the principle of microscopic reversibility, are key enzymes for enzymatic peptide bond formation. Their stereo- and regioselectivity are significant for preparative purposes, often requiring minimal side-chain protection and ensuring racemization-free segment condensation. researchgate.net
Enzymatic Polymerization and Oligomerization Utilizing Leucyl-Tyrosinate Substrates (e.g., Papain Catalysis)
Enzymatic polymerization and oligomerization have been explored for the synthesis of peptides, including those incorporating leucine and tyrosine residues. Papain, a versatile protease, has been extensively used to catalyze the oligomerization of various amino acids, including leucine and tyrosine. mdpi.com
Studies have shown that papain can catalyze the polymerization of L-tyrosine ethyl ester in aqueous media, leading to the formation of di-, tri-, and tetra-tyrosine peptides. nih.gov Furthermore, the enzymatic polymerization of dipeptide esters has also been investigated. For instance, a peptide composed of four monomers was obtained using methyl L-leucyl-L-tyrosinate as a substrate after reaction optimization. researchgate.netresearchgate.net
The mechanism of papain-catalyzed polymerization of L-tyrosine ethyl ester involves an initial rate-limiting interaction between papain and the ester substrate. Oligo-tyrosine peptides formed early in the reaction are preferentially utilized as acyl donors, while the initial ester substrate acts as a nucleophile for peptide elongation. The balance between hydrolytic fragmentation and further elongation depends on the concentration of the ester substrate. nih.gov
Table 1: Examples of Papain-Catalyzed Oligomerization
| Amino Acid Substrate | Reaction Conditions (General) | Degree of Oligomerization (DP) | Yield (%) | Source |
| Leucine methyl ester | Phosphate buffer, pH 7, 24 h | 5–9 | 30–80 | mdpi.com |
| Tyrosine methyl ester | Phosphate buffer, pH 7, 24 h | 5–9 | 30–80 | mdpi.com |
| Methyl L-leucyl-L-tyrosinate | Optimized conditions (see 2.2.3) | Tetramer (4 monomers) | Not specified | researchgate.netresearchgate.net |
Stereospecificity in Enzymatic Peptide Synthesis Involving Leucyl-Tyrosine Residues
The stereospecificity of enzymes is a crucial advantage in peptide synthesis, ensuring the production of desired L-amino acid configurations without racemization. researchgate.net In enzymatic oligomerization, for example, when using D,L derivatives as substrates, only the L-tyrosine oligomer was produced, leaving the D-ester in solution, demonstrating the stereospecificity of the process. researchgate.net
Optimization of Enzymatic Reaction Parameters for Leucyl-Tyrosine Formation
Optimizing enzymatic reaction parameters is essential to maximize the yield and efficiency of Leucyl-Tyrosine formation. Key parameters often investigated include the nature of the enzyme, pH, substrate/enzyme ratio, temperature, and the use of different reaction media (e.g., aqueous buffers, miscible solvents, or biphasic systems). researchgate.netanalis.com.my
For the enzymatic oligomerization of methyl L-tyrosinate, optimal conditions were achieved using papain in an aqueous buffer at pH 5, with a specific substrate/enzyme ratio. researchgate.net Similarly, for the synthesis of oligo-tyrosine peptides by papain-catalyzed polymerization of L-tyrosine ethyl ester, varying the reaction pH from 6.0 to 7.5 and the initial ester substrate concentration from 25 to 100 mM showed that the highest yield (79%) was obtained at pH 6.5 and 75 mM, respectively. nih.gov
The selection of the enzyme is also critical. For instance, L-amino acid ligases (Lals) from microbial sources, such as Pseudomonas syringae, have been explored for their broad substrate specificity and ability to catalyze the condensation of unprotected amino acids in an ATP-dependent manner. While specific data for this compound synthesis with this enzyme were not detailed, such ligases offer promising avenues for cost-effective peptide synthesis. asm.orgnih.gov
Table 2: Optimized Reaction Parameters for Papain-Catalyzed Oligo-Tyrosine Synthesis
| Parameter | Optimal Value/Range | Effect on Yield/Activity | Source |
| Enzyme | Papain | High activity | nih.govresearchgate.net |
| pH | 5 (for methyl L-tyrosinate oligomerization) 6.5 (for oligo-tyrosine from ethyl ester) | Optimal for specific reactions | nih.govresearchgate.net |
| Substrate/Enzyme Ratio | 2.88 × 10³ (mole) (for methyl L-tyrosinate oligomerization) | Achieved optimal conditions | researchgate.net |
| Initial Substrate Concentration | 75 mM (for oligo-tyrosine from ethyl ester) | Highest yield (79%) | nih.gov |
| Temperature | 30 °C (for oligo-tyrosine from ethyl ester) | Optimal for specific reactions | nih.gov |
| Reaction Medium | Aqueous buffer, biphasic media | Influences product structure and yield | researchgate.net |
Advanced Analytical Characterization of Leucyl Tyrosine
Mass Spectrometry-Based Characterization of Leu-Tyr
Mass spectrometry (MS) techniques are indispensable for the comprehensive characterization of peptides like this compound, providing crucial information on molecular weight, structure, purity, and modifications.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Leucyl-Tyrosine Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for analyzing peptides due to its ability to generate intact molecular ions, often with multiple charges, from solution. For a dipeptide such as this compound, the protonated molecular ion ([M+H]⁺) is a primary species observed in positive ion mode. ESI-MS is crucial for identifying the molecular weight of this compound and its potential derivatives, providing insights into its composition. Studies involving peptide analysis frequently utilize LC/ESI-MS/MS for high sensitivity and specificity in quantification, often incorporating stable isotope dilution with internal standards to mitigate matrix effects. ESI-MS has also been successfully applied in the identification and characterization of oxidation products of this compound. hmdb.ca
Tandem Mass Spectrometry (MS/MS and MSn) for Leucyl-Tyrosine Structural Elucidation and Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS or MSⁿ) is pivotal for the structural elucidation of this compound, enabling the determination of its amino acid sequence and the identification of specific fragmentation pathways. While direct ESI-MS/MS fragmentation data for unmodified this compound (b/y ions) was not explicitly detailed in the provided search results, electron ionization mass spectrometry (EI-MS) data for L-Leucyl-L-Tyrosine (CAS 968-21-8) shows a molecular ion at m/z 294.0, with prominent fragment ions at m/z 86.0 (100% relative abundance) and m/z 107.0 (61.2% relative abundance). Other notable fragments include m/z 170.0 (53.6%) and m/z 44.0 (12.4%). chemicalbook.com
In general, peptide fragmentation in MS/MS typically yields characteristic b-ions (N-terminal fragments retaining the charge on the nitrogen) and y-ions (C-terminal fragments retaining the charge on the carboxyl group). For dipeptides, these fragmentation patterns are simpler, often involving cleavage of the peptide bond. The differentiation of isobaric amino acids like leucine (B10760876) (Leu) and isoleucine (Ile), which have identical masses, is a common challenge in MS/MS-based de novo sequencing. This differentiation can be achieved through specific side-chain fragmentation patterns, where Leu side-chain fragmentation can result in the ejection of an isopropyl group, and Ile fragmentation results in the ejection of an ethyl group. acs.org LC-SRM (Selected Reaction Monitoring) mass spectrometry can discriminate between leucine and isoleucine molecule fragments despite their equivalent mass and very similar retention times, for example, using transitions like 132→43 for Leu and 132→69 for Ile. anaquant.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Leucyl-Tyrosine Purity Assessment and Isomeric Differentiation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique used for the purity assessment and isomeric differentiation of this compound. The chromatographic separation step allows for the resolution of this compound from impurities and potential isomers, such as Tyr-Leu. Subsequent MS/MS analysis provides structural information for identification and quantification.
LC-MS methods are widely used for impurity characterization in peptides, enabling the identification of structural isomers, stereoisomers, and degradation products with high sensitivity. researchgate.net For amino acid analysis, LC-MS has demonstrated the ability to achieve baseline separation for various amino acids, including Leu and Tyr, particularly when using appropriate derivatization methods. researchgate.net The distinct fragmentation patterns observed in MS/MS for Leu and Ile (as discussed in Section 3.1.2) are critical for differentiating this compound from its isomer Tyr-Leu, as the position of the amino acids within the dipeptide influences the fragmentation pathways. Studies on the oxidation of isomeric dipeptides, this compound and Tyr-Leu, have utilized LC-MS and MSⁿ to characterize spin adducts, highlighting the influence of amino acid position on oxidation and free radical generation. hmdb.caacs.orgresearchgate.net
High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) for Accurate Mass Determination of this compound Containing Peptides
High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) is invaluable for accurate mass determination, providing highly precise mass measurements that are critical for confirming the elemental composition of this compound and peptides containing it. The computed monoisotopic mass for this compound is 294.157957202 Da. nih.govhmdb.ca
HR-TOF-MS instruments, such as quadrupole-time of flight (QTOF) and Orbitrap mass spectrometers, offer high mass accuracy (often better than 2 ppm) and high resolving power (e.g., 70,000 to 140,000 FWHM), which allows for confident discrimination of coeluting, isobaric compounds in complex matrices. researchgate.netnist.gov This high accuracy is essential for determining the empirical formula of biomolecules and for differentiating between compounds with very similar nominal masses. chemicalbook.com For peptides, HR-TOF-MS can quickly assess the accuracy of an expressed protein by determining its molecular weight with high mass accuracy, requiring minimal sample preparation. researchgate.net
Characterization of Leucyl-Tyrosine Oxidative Free Radical Adducts via Mass Spectrometry
The characterization of this compound oxidative free radical adducts via mass spectrometry provides crucial insights into its reactivity under oxidative stress. Studies have employed spin traps, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), in conjunction with LC-MS and MSⁿ to identify radical intermediates formed during the oxidation of this compound by hydroxyl radicals. hmdb.caacs.orgresearchgate.net
Research findings indicate that during the oxidation of this compound, radicals can be identified in both the leucine and tyrosine residues. acs.orgresearchgate.net DMPO adducts of this compound have been characterized, with a prominent example being the this compound + DMPO adduct at m/z 406. acs.org LC-MS/MS analysis of this adduct revealed specific fragment ions, including b₁ + DMPO (m/z 225) and a₁ + DMPO (m/z 197). acs.org The presence of a product ion at m/z 141 further corroborated the identification, localizing the alkyl radical in the α-carbon of the leucine residue. acs.org This suggests that the α-carbon of the N-terminal amino acid is more vulnerable to attack by electrophilic hydroxyl radicals. acs.orgresearchgate.net Both alkoxyl and peroxyl radicals have been identified in these adducts. acs.org
The following table summarizes key mass spectrometry data for this compound and its oxidative adducts:
| MS Technique | This compound Species | Precursor m/z | Fragment Ions (m/z) | Observations/Notes | Source |
| EI-MS | Unmodified this compound | 294.0 | 86.0 (100%), 107.0 (61.2%), 170.0 (53.6%), 44.0 (12.4%) | Direct electron ionization fragmentation. | chemicalbook.com |
| LC-MS/MS | This compound + DMPO Adduct | 406 | b₁ + DMPO (225), a₁ + DMPO (197), 141 | Alkyl radical localized in α-carbon of Leu. | acs.org |
| ESI-MS | Unmodified this compound | [M+H]⁺ (295.16) (expected) | - | Expected protonated molecular ion. | nih.govhmdb.ca |
Spectroscopic Investigations of Leucyl-Tyrosine
Spectroscopic methods provide complementary structural information for this compound, offering insights into its vibrational modes and nuclear environments.
Infrared (IR) spectroscopy of L-Leucyl-L-Tyrosine (CAS 968-21-8) reveals characteristic absorption bands corresponding to its functional groups. While a detailed list of all IR bands was not provided, the presence of amide I and II bands (typically between 1750 and 1450 cm⁻¹) is expected for the peptide backbone. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers detailed information about the carbon skeleton of this compound. The ¹³C NMR spectrum of L-Leucyl-L-Tyrosine (CAS 968-21-8) has been reported, providing specific chemical shifts for the carbon atoms within the dipeptide structure. chemicalbook.com
The following table summarizes available spectroscopic data for this compound:
| Spectroscopic Technique | Characteristic Data | Observations/Notes | Source |
| IR Spectroscopy | Characteristic absorption bands (specific values not detailed in snippets) | Expected amide I and II bands for peptide backbone. | |
| ¹³C NMR Spectroscopy | Specific chemical shifts for carbon atoms (detailed values not extracted in snippets) | Provides information on the carbon environment. | chemicalbook.com |
Conformational and Structural Dynamics of Leucyl Tyrosine and Its Interactions
Comprehensive Conformational Analysis of Leucyl-Tyrosine and its Structural Analogs
The conformational landscape of dipeptides like Leucyl-Tyrosine is shaped by the rotational freedom around their backbone and side-chain bonds, leading to a multitude of possible spatial arrangements. Analyzing these preferred conformations and the factors influencing them is essential for predicting their behavior in diverse environments.
Investigation of Preferred Conformations in Different Environments (e.g., aqueous, nonpolar solvents)
The solvent environment plays a significant role in determining the preferred conformations of peptides. For instance, Leu-enkephalin (Leu-Enk), a pentapeptide containing both leucine (B10760876) and tyrosine residues, exhibits distinct conformational preferences in different solvents. In dimethyl sulfoxide (B87167) (DMSO), Leu-Enk adopts folded β-bend structures, while in aqueous solutions, it exists as an ensemble of various conformations acs.orgnih.gov. This difference is attributed to the presence of both uncharged and zwitterionic species in DMSO, whereas the zwitterionic form predominates in water acs.orgnih.gov.
General principles derived from studies on other peptides suggest that solvent polarity profoundly influences peptide structural features researchgate.net. In some cyclic peptides, polar solvents can induce asymmetric conformations, while nonpolar solvents may stabilize C3 symmetric structures through intramolecular hydrogen bonds mdpi.com. This highlights the dynamic interplay between the peptide and its surrounding medium, where solvent molecules can act as bridges in the formation of specific turns nih.gov.
Ramachandran Map Analysis for Leucyl-Tyrosine Dipeptide Conformational Space
The Ramachandran plot, a two-dimensional map of the backbone dihedral angles phi (φ) and psi (ψ), is a powerful tool for analyzing the conformational space of amino acid residues in peptides and proteins nih.govpnas.orgnih.gov. This plot delineates sterically allowed and disallowed regions for the backbone conformations. For dipeptides, the Ramachandran map is utilized to determine energetically preferred conformations by analyzing the side-chain torsion angles researchgate.net.
Each amino acid residue exhibits characteristic propensities for specific regions within the Ramachandran plot. For example, leucine (Leu) residues tend to populate the αR-quadrant and β-quadrant, while tyrosine (Tyr) residues show a high propensity for the β-strand region pnas.orgias.ac.in. By mapping the φ and ψ angles of the Leu-Tyr dipeptide onto a Ramachandran plot, researchers can identify the most stable backbone conformations and understand the steric constraints imposed by the side chains of leucine and tyrosine.
Role of Intramolecular Interactions (e.g., Hydrogen Bonds) in Leucyl-Tyrosine Conformational Stability
Intramolecular interactions, particularly hydrogen bonds, are pivotal in stabilizing the specific conformations of peptides. These internal hydrogen bonds can significantly reduce the entropic penalty associated with binding by pre-organizing the ligand into a favorable conformation researchgate.netcambridgemedchemconsulting.com.
Cis/Trans Isomerism around Peptide Bonds in this compound Containing Structures
The peptide bond, owing to its partial double bond character, exhibits restricted rotation, leading to two primary isomeric forms: cis and trans iisc.ac.inlibretexts.org. The trans isomer, where the alpha-carbons of adjacent amino acids are on opposite sides of the peptide bond, is generally more energetically favorable and thus more prevalent than the cis isomer for non-proline containing peptide bonds iisc.ac.in. The energy difference between the trans and cis isomers for a typical peptide bond analog is approximately 2.5 kcal/mol, resulting in only about 1.5% occurrence of the cis form iisc.ac.in.
While proline-containing peptides can exhibit a higher abundance of the cis form (10-30%) due to the cyclic nature of proline's side chain iisc.ac.in, the principle of cis/trans isomerism is still relevant for dipeptides like this compound. Experimental studies using reversed-phase high-performance liquid chromatography (RP-HPLC) at low temperatures have successfully separated cis and trans isomers of dipeptides such as Leu-Pro, Phe-Pro, and Tyr-Pro, demonstrating that the trans conformer typically elutes before the cis conformer nih.gov. This indicates that even in dipeptides without proline, the interconversion between cis and trans forms around the peptide bond can influence their physical and chemical properties.
Molecular Dynamics Simulations to Elucidate Leucyl-Tyrosine Conformational Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to investigate the time-dependent behavior and conformational dynamics of molecules, including peptides like Leucyl-Tyrosine. These simulations provide atomic-level insights into the flexibility and transitions between different conformational states.
Simulation Protocols for Understanding Leucyl-Tyrosine Conformational Flexibility
Understanding the conformational flexibility of Leucyl-Tyrosine through MD simulations typically involves a series of established protocols. These protocols aim to accurately model the atomic interactions and solvent effects over a simulated time period.
A common MD simulation workflow includes:
Energy Minimization: The initial step often involves an unconstrained energy minimization of the system to relieve any steric clashes and bring the system to a local energy minimum. This is typically performed using steepest descent or conjugate gradient algorithms with a convergence threshold acs.org.
Equilibration: Following minimization, the system undergoes an equilibration phase where it is gradually heated and brought to the desired temperature and pressure conditions. This ensures that the system reaches a stable state before data collection begins. Default relaxation protocols, often involving a series of minimizations and short MD simulations, are commonly employed acs.org.
Production Simulation: Once equilibrated, the main production MD simulation is run for a sufficient duration (e.g., nanoseconds to microseconds) to capture the relevant conformational changes and dynamics acs.orgnih.govacs.org.
MD simulations are capable of exploring the conformational space of peptides and proteins, with snapshots extracted from the trajectories and subsequently clustered to identify representative structures acs.org. For larger systems or to access longer timescales, coarse-grained models, such as those based on the MARTINI force field, can be utilized nih.gov. Modifications to these models, like domELNEDIN, allow for the simulation of conformational changes in multi-domain proteins by enabling independent movement of domains nih.gov. Furthermore, enhanced sampling methods, such as metadynamics, can be integrated into MD simulations to accelerate the exploration of alternative and even rare conformational states, providing a more comprehensive understanding of the peptide's dynamic landscape nsf.gov.
Analysis of Conformational Stability Parameters (e.g., RMSD, RMSF) in this compound Systems
RMSF, on the other hand, measures the average fluctuation of individual atoms or groups of atoms around their average position during a simulation, thereby identifying flexible and rigid regions within the molecule igem.wiki. High RMSF values suggest dynamic and flexible regions, while low values indicate rigidity and stability igem.wiki. Studies on related systems, such as the phosphorylation of tyrosine in phosphoglycerate mutase 1, have shown that RMSD and RMSF analyses can reveal significant differences in conformational variations and flexibility, indicating how modifications or interactions can stabilize or destabilize a system nih.govoncotarget.com. While specific RMSD and RMSF data for this compound are not detailed in the provided search results, these parameters are standard in molecular dynamics studies to evaluate the conformational behavior and stability of peptides and their complexes. Applying these analyses to this compound would involve simulating its behavior in various environments (e.g., aqueous solution, bound to a protein) and monitoring the deviations and fluctuations of its atoms over time to understand its intrinsic flexibility and stability.
Conceptual Data Table: Typical RMSD and RMSF Trends in Peptide MD Simulations
| Parameter | Description | Interpretation (General) | Expected for Stable this compound System |
| RMSD | Average deviation of atomic positions from a reference structure over time. igem.wiki | Initial fluctuations followed by stabilization to a low value indicate system equilibration and stability. igem.wiki | Low and stable values, typically below 2.0-2.5 Å, after initial equilibration. nih.gov |
| RMSF | Average fluctuation of individual atoms or residues around their mean position. igem.wiki | Higher values indicate flexible regions; lower values indicate rigid regions. igem.wiki | Varied values across the dipeptide, with side chains potentially showing higher fluctuations than the peptide backbone. igem.wiki |
Intermolecular Hydrogen Bond Analysis in Leucyl-Tyrosine Protein Interaction Complexes
Intermolecular hydrogen bonds are crucial non-covalent interactions that govern the specificity and stability of peptide-protein complexes. In the context of Leucyl-Tyrosine interacting with proteins, hydrogen bond analysis would involve identifying and quantifying these interactions between the dipeptide and the amino acid residues of the interacting protein. General studies on protein-ligand interactions indicate that hydrogen bonds are among the most common types of interactions, alongside hydrophobic interactions and pi-stacking cambridgemedchemconsulting.com.
Common types of hydrogen bonds observed in protein-ligand interfaces include N-H...O, O-H...O, and N-H...N interactions mdpi.comnih.gov. The phenolic hydroxyl group of tyrosine and the amino and carbonyl groups of both leucine and tyrosine residues in this compound can act as hydrogen bond donors or acceptors . The strength and geometry of these hydrogen bonds are critical, with preferred angles typically ranging from 130° to 180° and distances around 3.0 Å nih.gov. For instance, studies on arginine-tyrosine groupings have shown that hydrogen bonds can significantly influence molecular stability and can be modeled using density functional theory (DFT) acs.org. While specific data for this compound protein interaction complexes are not provided, the principles derived from general protein-ligand and amino acid interaction studies would apply. Analysis would focus on the number, strength, and persistence of hydrogen bonds formed between this compound and the protein, which directly contribute to the binding affinity and stability of the complex.
Conceptual Data Table: Common Hydrogen Bond Types in Peptide-Protein Interactions
| Hydrogen Bond Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Angle (degrees) | Significance |
| N-H...O | Nitrogen | Oxygen | ~3.0 nih.gov | 130-180 nih.gov | Highly frequent in protein-ligand interfaces. nih.gov |
| O-H...O | Oxygen | Oxygen | ~3.0 nih.gov | 130-180 nih.gov | Common, especially involving hydroxyl groups. nih.gov |
| O-H...N | Oxygen | Nitrogen | Variable acs.org | Variable acs.org | Can occur with nitrogen-containing groups. acs.org |
Solvent Accessible Surface Area (SASA) Calculations for this compound Interaction Interfaces
Solvent Accessible Surface Area (SASA) is a critical parameter for understanding the solvation properties and interaction interfaces of molecules like Leucyl-Tyrosine. SASA quantifies the surface area of a molecule that is accessible to a solvent, typically water nih.govmdpi.com. In the context of interactions, changes in SASA upon binding provide insights into the extent of burial of molecular surfaces and the nature of interactions, particularly hydrophobic ones nih.gov.
For this compound interaction interfaces, SASA calculations would reveal how much of the dipeptide's surface becomes buried when it interacts with another molecule, such as a protein. A decrease in SASA upon complex formation indicates a significant interaction interface, with the buried surface area contributing to the binding energy nih.gov. Hydrophobic interactions, for example, are often quantified by the loss of SASA of non-polar atoms upon binding nih.gov. Studies on protein-protein interfaces show that amino acids like Leucine and Tyrosine frequently exhibit hydrophobic contacts, contributing significantly to the buried SASA nih.govyale.edu. The calculation of SASA typically involves generating solvent-exposed spheres around each atom, with the radius being the sum of the atom's van der Waals radius and the radius of a water molecule nih.govmdpi.com. Analyzing the SASA of this compound in its free and bound states would provide valuable information about the extent of its interaction with the solvent and its partners, highlighting areas critical for molecular recognition and binding.
Conceptual Data Table: SASA Analysis in Peptide Interaction Interfaces
| Parameter | Description | Significance |
| Total SASA | Entire surface area accessible to solvent. nih.govmdpi.com | Indicates overall hydrophobicity/hydrophilicity and potential for solvation. |
| Buried SASA | Reduction in SASA upon complex formation. nih.gov | Quantifies the extent of the interaction interface and contribution of hydrophobic forces. nih.gov |
| Non-polar SASA loss | Loss of SASA of non-polar atoms upon binding. nih.gov | Directly relates to the strength of hydrophobic interactions at the interface. nih.gov |
Quantum Chemical Investigations of Leucyl-Tyrosine Electronic Structure and Interaction Energetics
Quantum chemical methods provide a detailed understanding of the electronic structure, geometry, and energetic properties of molecules. For a dipeptide like Leucyl-Tyrosine, these investigations are crucial for elucidating its intrinsic molecular characteristics and how it interacts at an electronic level.
Density Functional Theory (DFT) and Ab Initio Methods for Leucyl-Tyrosine Geometry Optimization
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used for the geometry optimization of molecular systems, including peptides and amino acids. Geometry optimization aims to find the lowest energy conformation of a molecule by adjusting its atomic coordinates nih.govresearchgate.netnih.govscispace.com. For L-Tyrosine, DFT methods, such as those employing the B3LYP functional with appropriate basis sets (e.g., def2-TZVP), have been successfully used to optimize the geometries of its neutral and zwitterionic forms, both in vacuo and in solution researchgate.netnih.govresearchgate.net. These calculations confirm that the optimized structures correspond to energy minima on the potential energy landscape nih.gov.
Conceptual Data Table: Common DFT/Ab Initio Methods for Peptide Geometry Optimization
| Method/Functional | Basis Set | Application | Key Outcome |
| DFT (e.g., B3LYP, M06-2X) researchgate.netnih.gov | def2-TZVP, 6-31+G(d) researchgate.netnih.gov | Geometry optimization of neutral and zwitterionic forms of amino acids and peptides. researchgate.netnih.govresearchgate.net | Determination of lowest energy conformations and accurate molecular geometries. nih.govresearchgate.net |
| Ab initio (e.g., Hartree-Fock, MP2) nih.govnih.gov | def2-TZVP nih.gov | Investigation of molecular properties and precise structural features. nih.govresearchgate.net | Provides insights into bond lengths, angles, and conformational preferences. cdnsciencepub.comresearchgate.net |
Investigation of Electronic Factors and Binding Energies in this compound Interactions
Quantum chemical investigations extend beyond geometry optimization to explore the electronic factors and binding energies that govern molecular interactions. Electronic factors, such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potentials, play a crucial role in determining how molecules interact researchgate.net. These properties can be calculated using DFT and ab initio methods, providing insights into the reactivity and preferred interaction sites of Leucyl-Tyrosine.
Binding energy calculations, often performed using methods like MM-PB/GBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area / Generalized Born Surface Area) or free energy perturbation (FEP), quantify the strength of interaction between this compound and its binding partners mdpi.comresearchgate.netacs.orgacs.org. These calculations are vital for understanding the energetics of molecular recognition and complex formation. For example, in studies involving protein-ligand complexes, binding energy calculations have successfully predicted affinities and identified key residues contributing to binding mdpi.comresearchgate.netresearchgate.net. The binding free energy can be decomposed into various contributions, including electrostatic and van der Waals interactions, as well as solvation effects acs.orgnih.gov. For this compound, such analyses would shed light on the specific electronic contributions to its interactions and provide quantitative measures of its binding affinity to various targets, which is fundamental for understanding its biological roles.
Conceptual Data Table: Electronic Factors and Binding Energy Calculation Methods
| Property/Method | Description | Relevance to this compound Interactions |
| Electronic Structure | Charge distribution, HOMO/LUMO, electrostatic potential. researchgate.net | Dictates reactivity and preferred sites for interaction (e.g., nucleophilic/electrophilic regions). |
| Binding Energy | Quantitative measure of interaction strength (e.g., ΔG, ΔH). researchgate.netacs.org | Determines the stability and favorability of this compound complex formation. researchgate.netacs.org |
| MM-PB/GBSA mdpi.comresearchgate.net | Molecular mechanics energies combined with implicit solvation models. researchgate.net | Estimates binding free energies for peptide-protein complexes. mdpi.comresearchgate.net |
| FEP (Free Energy Perturbation) acs.orgacs.org | Alchemical transformation to calculate free energy differences. acs.org | Provides highly accurate relative binding free energies. acs.orgacs.org |
Computational Modeling of Leucyl Tyrosine S Biological Activities and Interactions
Molecular Docking Studies of Leucyl-Tyrosine and its Interaction with Biological Targets
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for understanding receptor-ligand interactions and for identifying potential therapeutic agents.
Direct computational modeling studies specifically predicting the binding modes and affinities of the dipeptide Leucyl-Tyrosine (Leu-Tyr) with Keap1, IκB Kinase β, or Opioid Receptors are not extensively documented in the readily available scientific literature.
Keap1: Research on Keap1 often focuses on its interaction with Nrf2 and the discovery of small-molecule inhibitors that disrupt this protein-protein interaction to activate antioxidant pathways. Molecular docking studies have been performed to identify various phytochemicals and antioxidants that bind to the Keap1 Kelch domain, exhibiting high binding affinities and disrupting the Keap1-Nrf2 complex. nih.govresearchgate.netnih.govcsic.es However, specific studies detailing the docking of this compound to Keap1 are not identified.
IκB Kinase β (IKKβ): While some computational studies have investigated the interaction of peptides with IκB Kinase β, these often involve larger peptides, such as the tripeptide Leucyl-Leucyl-Tyrosine (Leu-Leu-Tyr), which has shown robust and stable interactions with IκB Kinase β, indicating its potential in inflammation modulation. researchgate.netnih.gov However, specific predictive modeling for the dipeptide this compound's binding modes or affinities with IKKβ is not found.
Opioid Receptors: Opioid receptors (μ, δ, κ, and NOP) are known to interact with a diverse range of ligands, including various peptides. The N-terminal tyrosine residue is often crucial for the interaction of opioid peptides with their specific receptors. nih.govscielo.org.mxdolor.org.conih.govmdpi.com While the importance of tyrosine in opioid peptide binding is well-established, specific computational studies on the direct binding of the dipeptide Leucyl-Tyrosine (this compound) to opioid receptors and its associated binding modes or affinities are not readily available.
In the absence of specific computational docking studies for Leucyl-Tyrosine with the aforementioned target proteins, a detailed characterization of key interacting residues and specific interaction types (e.g., hydrogen, π-σ, π-alkyl, van der Waals) cannot be provided for these particular complexes. However, general principles of peptide-protein interactions, as revealed by computational studies on other systems, typically involve a combination of non-covalent forces:
Hydrogen Bonds: These are fundamental interactions, often forming between polar atoms (e.g., oxygen, nitrogen) of the peptide backbone or side chains and complementary atoms on the receptor. bg.ac.rsnih.gov
Hydrophobic Interactions: These interactions arise from the tendency of non-polar groups to associate in an aqueous environment, minimizing contact with water. They are crucial for stabilizing protein-ligand complexes and often involve residues like leucine (B10760876) and tyrosine. bg.ac.rsnih.govnih.govbiorxiv.org
π-Interactions: Aromatic residues like tyrosine can participate in various π-interactions, including π-π stacking, π-alkyl, and π-σ interactions, contributing to binding stability. scielo.org.mxresearchgate.net
Salt Bridges: These strong electrostatic interactions occur between oppositely charged amino acid residues (e.g., between acidic aspartate/glutamate and basic arginine/lysine) and can provide significant conformational specificity and stability. nih.govresearchgate.netplos.org
These general interaction types would be expected to play a role in any potential Leucyl-Tyrosine-protein complex, but their specific manifestation depends on the unique structural complementarity of the interacting partners.
Computational Elucidation of Protein-Peptide Interaction Mechanisms Involving Leucyl-Tyrosine
Computational methods are essential for unraveling the complex mechanisms by which peptides interact with proteins, including identifying critical binding regions and understanding the role of solvent molecules.
Binding hot spots are small clusters of residues at protein-protein or protein-peptide interfaces that contribute disproportionately to the binding free energy. Computational alanine (B10760859) scanning and other energetic and structural analyses have shown that these hot spots are frequently enriched in tryptophan (Trp), tyrosine (Tyr), and arginine (Arg) residues. biorxiv.orgresearchgate.netpnas.orgbakerlab.org These residues are favored due to their large size, ability to form multiple hydrogen bonds, and participation in aromatic or electrostatic interactions. biorxiv.orgpnas.org While the general concept of hot spots is well-established in protein interfaces, specific computational analyses identifying binding hot spots involving Leucyl-Tyrosine within the context of Keap1, IκB Kinase β, or Opioid Receptors are not found in the current literature.
In the absence of specific computational studies on Leucyl-Tyrosine complexation with the target proteins, the precise roles of hydrophobic interactions, van der Waals forces, and salt bridges in such complexes cannot be detailed. However, based on general principles of peptide-protein interactions:
Hydrophobic Interactions: These interactions are a primary driving force for protein-ligand binding, contributing significantly to the stability of complexes by minimizing the exposure of non-polar surfaces to water. bg.ac.rsnih.govnih.govbiorxiv.org The leucine residue in this compound, being highly hydrophobic, would likely engage in such interactions.
Van der Waals Forces: These ubiquitous forces provide a broad, cumulative contribution to binding affinity, particularly in well-complementary interfaces where atoms are in close contact. bg.ac.rsnih.govnih.govbiorxiv.org
Salt Bridges: If the binding site presents appropriately charged residues, the amino and carboxyl termini of this compound, as well as the phenolic hydroxyl of tyrosine (which can be deprotonated), could potentially form salt bridges, contributing to specificity and stability. nih.govresearchgate.netplos.org
Interfacial water molecules can play a significant and multifaceted role in protein-peptide complex stability. They can form water-mediated hydrogen bonds, bridging interactions between the peptide and the protein, or they can be displaced upon binding, contributing to the "hydrophobic effect" by releasing ordered water molecules into the bulk solvent. bg.ac.rsbiorxiv.orgresearchgate.netresearchgate.netbakerlab.orgpnas.org The conservation of buried water molecules in protein interfaces suggests their importance in stabilizing the complex. researchgate.netpnas.org Without specific computational studies on Leucyl-Tyrosine, the precise influence of interfacial water molecules on its complex stability with Keap1, IκB Kinase β, or Opioid Receptors cannot be determined. However, it is generally understood that the dynamic interplay of water molecules at the interface can significantly impact the thermodynamics and kinetics of binding.
Mechanistic Research on Leucyl Tyrosine S Biological Functions
Mechanistic Insights into Leucyl-Tyrosine's Antioxidant Activities
Leucyl-Tyrosine exhibits notable antioxidant capabilities, attributed to its structural composition and its ability to engage in various antioxidant mechanisms.
Direct Radical Scavenging Activities of Leu-Tyr
Table 1: Summary of Direct Radical Scavenging Activities of this compound
| Radical Scavenged | Observed Activity | Key Contributing Factor(s) | Source |
| Oxygen Radicals (ROO·) | Strong scavenging activity | Tyrosine (phenolic hydroxyl group), Leucine (B10760876) (hydrophobicity) | acs.orgresearchgate.net |
| ABTS Radical Cation (ABTS·+) | Strong scavenging activity, lowest IC50 among tested peptides and GSH | Tyrosine (phenolic hydroxyl group) | acs.orgresearchgate.net |
| Hydroxyl Radical (·OH) | Strong scavenging activity, lowest IC50 among tested peptides and GSH | Tyrosine (phenolic hydroxyl group) | researchgate.net |
Interaction with Cellular Antioxidant Pathways (e.g., Keap1-Nrf2 Pathway Modulation by this compound)
While direct modulation of the Keap1-Nrf2 pathway by this compound specifically requires further direct investigation, research on peptides containing this compound provides insights into potential cellular antioxidant mechanisms. For instance, the pentapeptide Lys-Ser-Pro-Leu-Tyr (KSPLY), which incorporates the this compound sequence, has been observed to promote the expression of detoxification and antioxidant enzymes through the Keap1/Nrf2 signaling pathway in HepG2 cells sciopen.com. This modulation leads to the inhibition of reactive oxygen species (ROS) generation and malondialdehyde (MDA) content, indicating a protective effect against oxidative stress sciopen.com. This suggests that peptides containing this compound can contribute to cellular antioxidant defenses by activating crucial endogenous antioxidant systems, such as the Nrf2 pathway, which plays a central role in regulating the expression of antioxidant and detoxifying enzymes mdpi.com.
Protective Effects against Oxidative Damage (e.g., Erythrocyte Morphoprotective Effects)
Leucyl-Tyrosine has demonstrated significant protective effects against oxidative damage in cellular models. In human red blood cells subjected to oxidative stress induced by 2,2-azobis(2-methylpropionamidine)dihydrochloride (AAPH), this compound was found to alleviate hemolysis, a key indicator of oxidative damage acs.org. The protective effects were observed to be concentration-dependent acs.org. This morphoprotective effect on erythrocytes is primarily achieved through the modulation of both non-enzymatic and enzymatic antioxidant systems within the cells researchgate.net. Specifically, this compound contributes to reducing erythrocyte hemolysis by influencing the levels of reduced glutathione (B108866) (GSH) and oxidized glutathione (GSSG) (non-enzymatic system) and by enhancing the activities of enzymatic antioxidants such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) researchgate.net. Furthermore, a decrease in levels of malondialdehyde (MDA), lactate (B86563) dehydrogenase (LDH) release, and hemoglobin oxidation was observed in the presence of these peptides, collectively indicating a reduction in oxidative damage researchgate.net.
Investigation of Other Reported Biological Activities of Leucyl-Tyrosine Derivatives
Beyond its antioxidant properties, derivatives of Leucyl-Tyrosine have been explored for other biological activities, including antifungal and anticoagulant effects.
Antifungal Properties (e.g., Cyclo(Tyr-Leu) Diketopiperazine)
Cyclo(Tyr-Leu), a cyclic dipeptide and a diketopiperazine (DKP) derivative of Leucyl-Tyrosine, has been identified for its antifungal properties targetmol.comchemfaces.combiocat.combiorbyt.comcymitquimica.com. Specifically, cyclo(D-Tyr-L-Leu) has been isolated from natural sources, such as Bacillus sp. associated with entomopathogenic nematodes targetmol.comchemfaces.comresearchgate.nettandfonline.comnih.gov. This particular stereoisomer demonstrated potent antifungal activity against Colletotrichum gloeosporioides, a significant agricultural pathogen targetmol.comchemfaces.comtandfonline.comnih.gov. The minimum inhibitory concentration (MIC) of cyclo(D-Tyr-L-Leu) against C. gloeosporioides was reported as 8 μg mL⁻¹, which is considerably stronger than that of the commercial fungicide oligochitosan (MIC: 125 μg mL⁻¹) targetmol.comchemfaces.comtandfonline.comnih.gov. This marked the first report of cyclo(D-Tyr-L-Leu) being isolated from a natural source with a D-tyrosine residue, and also the first demonstration of antifungal activity within the cyclo(Tyr-Leu) class of dipeptides chemfaces.comtandfonline.comnih.gov.
Table 2: Antifungal Activity of Cyclo(D-Tyr-L-Leu)
| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) | Comparison | Source |
| Cyclo(D-Tyr-L-Leu) | Colletotrichum gloeosporioides | 8 μg mL⁻¹ | More potent than oligochitosan | targetmol.comchemfaces.comtandfonline.comnih.gov |
| Oligochitosan (Commercial Fungicide) | Colletotrichum gloeosporioides | 125 μg mL⁻¹ | Less potent than cyclo(D-Tyr-L-Leu) | targetmol.comchemfaces.comtandfonline.comnih.gov |
Anticoagulant Activities (e.g., Cyclo(Tyr-Leu))
In addition to its antifungal properties, cyclo(Tyr-Leu) has also been reported to exhibit anticoagulant activities targetmol.comchemfaces.combiocat.combiorbyt.comcymitquimica.com. Studies have shown that cyclo(Tyr-Leu) can prolong various coagulation parameters, including prothrombin time (PT), activated partial thromboplastin (B12709170) time (APTT), and thrombin time (TT) chemfaces.com. These effects indicate its potential to interfere with the blood coagulation cascade. While cyclo(Tyr-Leu) demonstrated anticoagulant properties, other cyclodipeptides, such as cyclo(Phe-Tyr), were found to be even more effective in some comparative studies chemfaces.com.
Cytotoxicity Profiles
The investigation into the biological functions of dipeptides and cyclic dipeptides often includes an assessment of their cytotoxicity profiles against various cell lines, providing insights into their potential therapeutic applications or biological roles. While direct cytotoxicity data for the linear dipeptide Leucyl-Tyrosine (this compound) is limited in current literature, its cyclic counterpart, Cyclo(Tyr-Leu), and related derivatives have demonstrated notable cytotoxic and antimicrobial activities.
Research Findings on Leucyl-Tyrosine and Cyclo(Tyr-Leu) Cytotoxicity
Leucyl-Tyrosine (this compound) Direct studies specifically detailing the cytotoxicity of the simple dipeptide L-Leucyl-L-Tyrosine (this compound) are not extensively reported. However, investigations into related compounds, such as the methyl ester derivative this compound-OMe, have indicated a lack of toxicity towards cytolytic cells. This suggests that the presence of the methyl ester group or other structural modifications may influence the compound's interaction with cellular mechanisms, as this compound-OMe was found to cause no toxicity for cytolytic cells despite being a putative substrate for dipeptidyl peptidase I (DPPI) semanticscholar.org. Furthermore, larger synthetic peptides containing the this compound sequence have been evaluated, with one example, a defensin-derived peptide (Arg-Leu-Tyr-Leu-Arg-Ile-Gly-Arg-Arg-NH2), demonstrating less toxicity to mouse peritoneal macrophages compared to polymyxin (B74138) B chemfaces.com.
Cyclo(Tyr-Leu) In contrast to the linear dipeptide, the cyclic dipeptide Cyclo(Tyr-Leu) has been identified in natural sources, such as Portulaca oleracea Linn, and is reported to possess cytotoxic, antifungal, and anticoagulant activities targetmol.comresearchgate.netgoogle.comnih.govnih.govfloydfungi.ch.
Detailed research findings indicate that Cyclo(Tyr-Leu) exhibits cytotoxic effects against certain cancer cell lines. Specifically, it has shown cytotoxicity against the human myelogenous leukemia K562 cell line at a concentration of 10 μmol/L targetmol.comniist.res.in.
Furthermore, a diastereomer, cyclo(D-Tyr-L-Leu), isolated from a Bacillus species associated with an entomopathogenic nematode, demonstrated significant antifungal properties. This diketopiperazine exhibited stronger antifungal activity against Colletotrichum gloeosporioides with a minimum inhibitory concentration (MIC) of 8 μg/mL, which is notably more potent than the commercial fungicide oligochitosan (MIC: 125 μg/mL) targetmol.comresearchgate.netnih.govresearchgate.net. This highlights the diverse biological activities that can arise from stereoisomeric variations of these cyclic peptides.
Cytotoxicity and Antifungal Activity Data
The following table summarizes key findings regarding the cytotoxic and antifungal profiles of Cyclo(Tyr-Leu) and its diastereomer.
| Compound Name | Target Cell/Organism | Activity Type | Concentration/MIC | Reference |
| Cyclo(Tyr-Leu) | K562 cell line (human myelogenous leukemia) | Cytotoxicity | 10 μmol/L | targetmol.comniist.res.in |
| Cyclo(D-Tyr-L-Leu) | Colletotrichum gloeosporioides | Antifungal | 8 μg/mL (MIC) | targetmol.comresearchgate.netnih.govresearchgate.net |
Leucyl Tyrosine in the Context of Peptide Design and Engineering
Structure-Activity Relationship Studies of Leucyl-Tyrosine Containing Peptides
Research into the substrate specificity of enzymes, such as the epidermal growth factor-stimulated tyrosine protein kinase, has provided insights into the SAR of peptides containing the tyrosine residue. For instance, the nine-residue peptide Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Thr-Ala was observed to be phosphorylated on tyrosine. Modifications, such as extending the peptide with basic residues or substituting glutamic acid, were found to impact the apparent Michaelis constant (Km) of the phosphorylation reaction, highlighting the influence of surrounding residues on tyrosine's reactivity nih.gov.
The hydrophobicity and aromaticity of amino acids, including leucine (B10760876) and tyrosine, are significant determinants of peptide activity, particularly in interactions with free radicals, where hydrophobic and aromatic residues can enhance antioxidant efficacy researchgate.net. Furthermore, the position of specific amino acids within a peptide chain can dramatically alter its activity. For example, phenylalanine's contribution to activity can vary significantly depending on its position (e.g., C-terminal versus internal) within a tripeptide or dipeptide nih.gov.
Studies on the intestinal absorption of dipeptides have also provided specific SAR data for Leu-Tyr. When compared to other dipeptides, this compound exhibited a specific absorption profile.
Table 1: Apparent Permeability (AUC) of Select Dipeptides oup.com
| Dipeptide | Apparent Permeability (AUC) |
| Trp-His | Highest |
| His-Trp | High |
| Val-Tyr | Moderate |
| This compound | Lower than Val-Tyr |
| Met-Tyr | Lowest |
This data indicates that the transportability of small peptides, including this compound, is sequence-dependent, suggesting that the specific amino acid composition and order significantly influence their in vivo absorption oup.com.
In the context of cyclic peptides, the incorporation of this compound has been explored for its inhibitory potential. For instance, cyclic peptides containing the this compound-Gln sequence have been investigated as inhibitors of human thymidylate synthase (hTS). The presence of a proline residue at a specific position within these cyclic structures was found to rigidify their conformations, thereby influencing their hTS inhibition potency mdpi.com.
Chemical modifications to the tyrosine residue can also profoundly impact peptide properties. Trifluoromethylthiolation of tyrosine derivatives, for example, has been shown to remarkably enhance the local hydrophobicity of peptides. This modification offers a tool for the rational design of bioactive peptides by altering their hydrophobic characteristics acs.org.
Strategic Integration of the Leucyl-Tyrosine Moiety into Functional Peptide Scaffolds
The Leucyl-Tyrosine moiety is strategically integrated into various peptide scaffolds to impart specific functionalities, ranging from influencing absorption to contributing to structural integrity and catalytic activity. As a dipeptide, this compound itself is a metabolite formed from L-leucine and L-tyrosine nih.gov.
The ability of peptides to be transported across biological membranes is a key consideration in drug delivery and nutrient absorption. Tripeptides containing this compound, such as Leu-Leu-Tyr, have demonstrated transport ability in Xenopus laevis oocytes, suggesting their potential for absorption and systemic delivery when incorporated into larger peptide structures cabidigitallibrary.orgcabidigitallibrary.orgnih.gov. This transport is often pH-dependent and saturable, indicating a mediated transport mechanism cabidigitallibrary.orgcabidigitallibrary.org.
Beyond simple transport, the aromatic nature of the tyrosine residue within this compound contributes significantly to the structural and functional properties of more complex peptide scaffolds. Tyrosine-rich peptides, for example, have been shown to self-assemble into cross-β-like fibers through hydrogen bonding and π-π stacking interactions. These self-assembling properties are critical for mediating the aggregation of proteins and can be exploited in the design of novel biomaterials nih.gov. The redox activity and π-π interactions of tyrosine further enable the synthesis of functional hybrid materials for applications such as catalysis and energy nih.gov.
Furthermore, the incorporation of N-alkyl amino acids, which can include N-alkylated derivatives of leucine or tyrosine, provides a strategy for modulating the conformation and biological activity of peptides. This type of modification can be strategically employed to enhance the desired properties of peptide scaffolds containing the this compound moiety acs.org. Cyclic peptide scaffolds, which often incorporate leucine and tyrosine residues, represent another strategic integration approach to create constrained structures with specific biological activities google.com.
Rational Design Principles for Modulating Leucyl-Tyrosine Bioactivity
Rational design principles are fundamental to engineering peptides with desired bioactivity by systematically manipulating their structure, including the Leucyl-Tyrosine moiety. Quantitative Structure-Activity Relationship (QSAR) modeling, traditionally applied to small molecules, is increasingly being developed for peptides and proteins to predict activity based on the properties of amino acids at specific positions acs.org.
A key principle in rational peptide design involves strategic amino acid substitutions. For instance, replacing tyrosine with phenylalanine in a peptide can provide critical information about the role of the hydroxyl group on the tyrosine phenyl moiety in receptor interactions. Similarly, substituting a hydrophobic residue like leucine with phenylalanine can elucidate the requirement for an aromatic moiety at that specific position upc.edu. These targeted replacements allow researchers to pinpoint the functional contributions of individual amino acids within the this compound dipeptide or a larger peptide containing it.
Biosiosteric replacement offers a rational approach to modify lead compounds, including peptides, to improve their pharmacokinetic properties and enhance their clinical effectiveness. This involves substituting parts of the molecule with chemically similar groups that can improve stability, bioavailability, or target affinity upc.edu.
Computational chemistry tools are increasingly utilized in peptidomimetic design to predict and sketch the features of bioactive conformations. These tools enable the virtual screening and optimization of peptide structures before their synthesis, accelerating the design process upc.edu.
The incorporation of fluorinated groups, such as trifluoromethylthiolated tyrosine (CF₃S-Tyr), represents a powerful rational design strategy. These modifications can significantly alter the biophysical properties of peptides, notably enhancing their local hydrophobicity. Such changes can be exploited to modulate a peptide's interaction with biological targets, improving its potency or selectivity acs.org.
Diversity-oriented synthesis (DOS) strategies, such as the build/couple/pair (B/C/P) approach, provide a framework for constructing diverse chemical libraries. These libraries can then be screened to identify novel compounds with modulated bioactivity, including peptides incorporating the this compound moiety, offering a systematic way to explore chemical space for drug discovery frontiersin.org.
Future Directions and Emerging Research Avenues in Leucyl Tyrosine Studies
The dipeptide Leucyl-Tyrosine (Leu-Tyr) is increasingly being recognized for its significant biological activities, extending beyond its basic role as a protein constituent. As research progresses, several key areas are emerging that promise to deepen our understanding of this compound and harness its potential for biomedical applications. Future research is poised to focus on developing specialized analytical and computational tools, exploring understudied biological roles, and designing novel this compound-based compounds for advanced therapeutic and research purposes.
Q & A
Q. How can researchers address low yields in this compound synthesis?
- Methodology : Optimize coupling reagents (e.g., HBTU vs. DCC) and reaction times. Introduce microwave-assisted synthesis to enhance efficiency. Use scavenger resins to remove unreacted amino acids. Analyze side products via LC-MS to identify hydrolysis or racemization pathways .
Data Management and Reproducibility
Q. What metadata should accompany this compound experimental data for public repositories?
- Methodology : Include raw spectral files (NMR, MS), chromatograms with integration parameters, and instrument calibration logs. Document solvent preparation (e.g., deuterium content, pH adjustments) and sample storage conditions. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Zenodo or Figshare .
Q. How can computational models enhance this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
